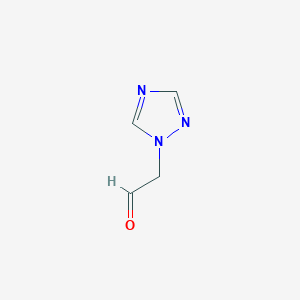

1H-1,2,4-Triazole-1-acetaldehyde

Description

Significance of the 1,2,4-Triazole (B32235) Scaffold in Heterocyclic Chemistry

The 1,2,4-triazole ring is a five-membered heterocyclic compound containing three nitrogen atoms and two carbon atoms. frontiersin.org This structural motif is of paramount importance in medicinal chemistry and materials science. nih.govrsc.orgrsc.org Its significance stems from its aromaticity, which imparts stability to the ring system. ijprajournal.com The presence of multiple nitrogen atoms allows for diverse intermolecular interactions, such as hydrogen bonding, which are crucial for biological activity. nih.govnih.gov

Derivatives of 1,2,4-triazole exhibit a wide range of pharmacological properties, including antifungal, antibacterial, antiviral, anticancer, and anti-inflammatory activities. nih.govijprajournal.comnih.govontosight.ainih.gov For instance, fluconazole (B54011) and itraconazole (B105839) are well-known antifungal drugs that feature the 1,2,4-triazole core. nih.govwikipedia.org The ability of the triazole nitrogen atoms to coordinate with metal ions, such as the heme iron in cytochrome P450 enzymes, is a key mechanism for the therapeutic action of many triazole-based drugs. nih.gov

The Unique Chemical Characteristics of Aldehyde Functionalities in N-Heterocycles

Aldehydes are organic compounds characterized by a carbonyl group (C=O) where the carbon atom is bonded to at least one hydrogen atom. wikipedia.orgmsu.edu This functional group is highly reactive and participates in a variety of chemical transformations. pressbooks.pub The carbon atom of the carbonyl group is electrophilic and susceptible to nucleophilic attack, while the oxygen atom is nucleophilic. libretexts.org

When an aldehyde functionality is attached to a nitrogen-containing heterocycle, such as a 1,2,4-triazole, its reactivity can be influenced by the electronic properties of the ring. N-heterocyclic carbene (NHC) catalysis, for example, has emerged as a powerful tool for new reactions involving aldehydes. nih.gov The aldehyde group can undergo nucleophilic addition reactions with a variety of nucleophiles, including carbon, nitrogen, and oxygen nucleophiles. wikipedia.org For example, the reaction with HCN forms a cyanohydrin. wikipedia.org Aldehydes are also readily oxidized to carboxylic acids. pressbooks.publibretexts.org

The presence of an aldehyde on an N-heterocycle opens up possibilities for creating complex molecules through cyclization and condensation reactions. rsc.org For instance, a novel 2-((4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio)acetaldehyde was synthesized and isolated as a bisulfite adduct, demonstrating a method to handle reactive aldehydes. mdpi.com

Rationale for Dedicated Academic Inquiry into 1H-1,2,4-Triazole-1-acetaldehyde

The combination of a 1,2,4-triazole ring and an acetaldehyde (B116499) group in a single molecule, this compound, presents a compelling case for dedicated research. The rationale for this inquiry is multifaceted. Firstly, the molecule serves as a versatile building block for the synthesis of more complex and potentially bioactive compounds. The reactive aldehyde can be a handle for various chemical modifications, leading to a diverse library of triazole derivatives.

Secondly, there is a continuous need for the development of novel therapeutic agents to combat drug resistance and treat various diseases. nih.govnih.govnih.gov Given the established pharmacological importance of the 1,2,4-triazole scaffold, new derivatives are constantly being explored for their potential medicinal applications. nih.gov The introduction of an acetaldehyde group offers a unique avenue for creating novel chemical entities with potentially enhanced or novel biological activities.

Scope and Objectives of Research on this compound

The primary objective of research on this compound would be to thoroughly characterize its chemical and physical properties. This includes determining its structure, reactivity, and spectroscopic data. A key research goal would be to explore its synthetic utility. Developing efficient and scalable methods for its preparation would be crucial for its application in further chemical synthesis. frontiersin.orgorganic-chemistry.orgmdpi.comscispace.com

A significant part of the research would focus on utilizing this compound as a synthon for the creation of new molecular entities. This would involve reacting the aldehyde group with various reagents to generate a library of derivatives. Subsequently, these new compounds would be screened for their biological activities, with a particular focus on areas where triazoles have shown promise, such as in antifungal and anticancer research. nih.govnih.gov The ultimate aim would be to identify lead compounds for further drug development.

Chemical and Physical Properties of 1H-1,2,4-Triazole

| Property | Value |

| Molecular Formula | C₂H₃N₃ |

| Molecular Weight | 69.065 g/mol |

| pKa of C₂N₃H₄⁺ | 2.45 |

| pKa of neutral molecule | 10.26 |

| CAS Number | 288-88-0 |

| Data sourced from NIST WebBook and Wikipedia. wikipedia.orgnist.govnist.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-(1,2,4-triazol-1-yl)acetaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O/c8-2-1-7-4-5-3-6-7/h2-4H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZCUXFSDRJWIAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(C=N1)CC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Crystallographic Characterization Techniques for Structural Elucidation of 1h 1,2,4 Triazole 1 Acetaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for elucidating the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and conformation of atoms within a molecule.

The ¹H NMR spectrum of 1H-1,2,4-triazole-1-acetaldehyde provides crucial information for identifying the key proton environments within the molecule. The aldehyde proton (CHO) is particularly diagnostic, typically appearing as a singlet in the downfield region of the spectrum. This significant downfield shift is due to the deshielding effect of the adjacent carbonyl group.

The protons on the 1,2,4-triazole (B32235) ring also exhibit characteristic chemical shifts. The number of signals and their splitting patterns depend on the substitution pattern of the triazole ring. For the parent 1H-1,2,4-triazole, two distinct signals are expected for the C-H protons of the ring. chemicalbook.com The specific chemical shifts of these triazole protons in this compound would be influenced by the electron-withdrawing nature of the acetaldehyde (B116499) substituent.

| Proton Type | Typical Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aldehyde (R-CHO) | 9.0 - 10.0 | Singlet (s) or Triplet (t) |

| Triazole C-H | 7.5 - 9.0 | Singlet (s) or Doublet (d) |

Complementing the ¹H NMR data, ¹³C NMR spectroscopy provides a detailed map of the carbon skeleton of this compound. The aldehyde carbonyl carbon is a key diagnostic signal, typically appearing significantly downfield (around 190-200 ppm) due to the strong deshielding effect of the double-bonded oxygen atom. The carbon atoms of the triazole ring will also have characteristic chemical shifts, generally found in the aromatic region of the spectrum. chemicalbook.com The methylene (B1212753) carbon connecting the triazole ring to the acetaldehyde group will appear in the aliphatic region.

| Carbon Type | Typical Chemical Shift (ppm) |

|---|---|

| Aldehyde (C=O) | 190 - 200 |

| Triazole (C-H) | 140 - 160 |

| Methylene (N-CH₂) | 40 - 60 |

For unambiguous assignment of all proton and carbon signals and to confirm the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, COSY would show correlations between protons that are on adjacent atoms, helping to confirm the structure of the acetaldehyde moiety and any couplings involving the triazole ring protons.

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu It is invaluable for assigning which proton is attached to which carbon, for instance, linking the aldehyde proton signal to the aldehyde carbon signal. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are two or three bonds away. columbia.edu HMBC is crucial for establishing the connectivity between the triazole ring and the acetaldehyde group by showing a correlation between the methylene protons and the triazole ring carbons, as well as the aldehyde carbon.

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations. researchgate.net For this compound, the FT-IR spectrum would display characteristic absorption bands confirming the presence of key functional groups.

A strong, sharp absorption band in the region of 1720-1740 cm⁻¹ is characteristic of the C=O stretching vibration of an aliphatic aldehyde. libretexts.org The C-H stretch of the aldehyde group typically shows one or two bands of moderate intensity in the region of 2830-2695 cm⁻¹. vscht.cz The N-H stretching vibration of the triazole ring is expected to appear as a broad band in the region of 3100-3300 cm⁻¹. researchgate.net The C=N and N-N stretching vibrations within the triazole ring would give rise to absorptions in the fingerprint region (below 1600 cm⁻¹). tuiasi.ro

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Aldehyde (C=O) | Stretch | 1720 - 1740 |

| Aldehyde (C-H) | Stretch | 2830 - 2695 |

| Triazole (N-H) | Stretch | 3100 - 3300 |

| Triazole (C=N) | Stretch | 1500 - 1600 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a vital technique for determining the molecular weight of a compound and gaining insights into its structure through analysis of its fragmentation patterns. researchgate.net For this compound, the mass spectrum would show a molecular ion peak ([M]⁺) corresponding to the exact mass of the molecule.

The fragmentation pattern provides a molecular fingerprint. Common fragmentation pathways for aldehydes include the loss of a hydrogen atom to form an [M-1]⁺ ion and the cleavage of the bond between the carbonyl group and the adjacent carbon, leading to the formation of a [CHO]⁺ ion (m/z 29) and a fragment corresponding to the rest of the molecule. docbrown.info For this compound, fragmentation of the triazole ring itself would also be expected, leading to characteristic daughter ions. zsmu.edu.ua

| Fragment Ion | Structure | m/z |

|---|---|---|

| Molecular Ion | [C₄H₅N₃O]⁺ | 111.04 |

| [M-H]⁺ | [C₄H₄N₃O]⁺ | 110.04 |

| [CHO]⁺ | [CHO]⁺ | 29.00 |

| [C₂H₂N₃]⁺ | [C₂H₂N₃]⁺ | 68.03 |

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Molecular Architecture and Conformation

When a crystalline sample of this compound is available, single-crystal X-ray diffraction (SC-XRD) provides the most definitive three-dimensional structural information. mdpi.com This technique determines the precise arrangement of atoms in the crystal lattice, yielding bond lengths, bond angles, and torsional angles. mdpi.com

SC-XRD analysis would confirm the planar structure of the 1,2,4-triazole ring and the geometry of the acetaldehyde substituent. It would also reveal the conformation of the molecule in the solid state, including the orientation of the acetaldehyde group relative to the triazole ring. Furthermore, analysis of the crystal packing can identify and characterize intermolecular interactions such as hydrogen bonding, which play a crucial role in the solid-state architecture. nih.govresearchgate.net

| Parameter | Typical Value |

|---|---|

| C-N bond length (triazole) | 1.32 - 1.38 Å |

| N-N bond length (triazole) | 1.35 - 1.40 Å |

| C=O bond length (aldehyde) | ~1.21 Å |

| Triazole ring planarity | Planar |

Advanced Analytical Methodologies (e.g., LC-MS) for Purity and Identity Verification

Liquid Chromatography-Mass Spectrometry (LC-MS and LC-MS/MS) stands as a powerful and indispensable tool for the verification of molecular identity and the quantification of purity for synthesized compounds like this compound. This technique is particularly valuable for analyzing polar and thermally labile molecules that are not well-suited for gas chromatography. The analysis of various triazole derivatives, including metabolites of triazole fungicides, provides a strong basis for establishing effective LC-MS methodologies for the target compound.

Research Findings from Related Triazole Compounds

The analysis of triazole derivative metabolites, such as 1,2,4-triazole (TRZ), triazole acetic acid (TAA), and triazole lactic acid (TLA), by LC-MS/MS is challenging due to their polar nature and often poor fragmentation efficiency. sciex.com However, the use of advanced techniques like differential mobility spectrometry (DMS) coupled with LC-MS/MS can significantly improve selectivity and reduce chemical noise, enabling detection at low levels. sciex.com

For the analysis of related compounds, such as 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one, a key intermediate in the synthesis of the fungicide prothioconazole, Gas Chromatography-Mass Spectrometry (GC-MS) has been successfully employed. researchgate.net This indicates that for certain derivatives, GC-MS can be a viable analytical option. However, for more polar compounds like this compound, LC-MS is generally preferred.

Method validation studies for the determination of 1,2,4-triazole in various matrices have established robust LC-MS/MS procedures. These methods often utilize reversed-phase chromatography with columns like C18, and mobile phases consisting of acidified water and an organic modifier like methanol (B129727) or acetonitrile. sciex.compensoft.net The use of isotopically labeled internal standards is also a common practice to ensure accurate quantification by compensating for matrix effects.

Purity Assessment and Impurity Profiling

An essential aspect of compound characterization is the identification and quantification of impurities. During the synthesis of this compound, potential impurities could include unreacted starting materials, by-products from side reactions, or degradation products. LC-MS is highly effective for creating an impurity profile. By using a high-resolution mass spectrometer (HRMS), the elemental composition of minor peaks can be determined, aiding in their identification.

Identity Verification through Mass Spectrometry

The identity of this compound can be unequivocally confirmed through mass spectrometry.

Electrospray Ionization (ESI): In positive ion mode ESI-MS, the compound is expected to show a prominent protonated molecule [M+H]⁺.

Tandem Mass Spectrometry (MS/MS): By selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern will be produced. The fragmentation of the triazole ring and the acetaldehyde side chain will yield specific product ions that serve as a fingerprint for the molecule. For instance, cleavage of the bond between the triazole ring and the acetaldehyde moiety would be an expected fragmentation pathway. ijsr.net

Data Tables for Analytical Parameters

While specific experimental data for this compound is not available, the following tables provide typical parameters for the LC-MS analysis of related triazole derivatives, which would serve as a starting point for method development for the target compound.

Table 1: Illustrative LC-MS/MS Parameters for Triazole Metabolite Analysis Based on data for 1,2,4-triazole and its derivatives. sciex.com

| Parameter | Setting |

|---|---|

| LC Column | Aquasil C18 (e.g., 3x150 mm, 3 µm) |

| Mobile Phase A | Water + 0.5% Acetic Acid |

| Mobile Phase B | Methanol + 0.5% Acetic Acid |

| Gradient | 2-minute gradient from 100% to 90% aqueous |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS/MS Detection | Multiple Reaction Monitoring (MRM) |

Table 2: Expected Mass Spectral Data for this compound

| Ion Type | Expected m/z |

|---|---|

| [M] | 111.0436 (Calculated) |

| [M+H]⁺ | 112.0514 (Calculated) |

| [M+Na]⁺ | 134.0333 (Calculated) |

Chemical Reactivity and Mechanistic Studies of 1h 1,2,4 Triazole 1 Acetaldehyde

Reactivity of the Aldehyde Functionality

The aldehyde group, characterized by its electrophilic carbonyl carbon, is the primary site for a variety of nucleophilic addition and condensation reactions. Its reactivity is influenced by the electron-withdrawing nature of the adjacent 1,2,4-triazole (B32235) ring.

The carbonyl carbon of the aldehyde is susceptible to attack by a wide range of nucleophiles. A general mechanism involves the nucleophile adding to the carbonyl carbon, leading to a tetrahedral intermediate.

Primary and secondary amines, for instance, undergo nucleophilic addition with carbonyl compounds to form intermediate hemiaminals. mdpi.com In the case of 1H-1,2,4-Triazole-1-acetaldehyde, this would involve the formation of a transient species that could then undergo further reactions. The Michael addition, a well-known nucleophilic addition reaction, has been observed with related compounds. For example, 1H-1,2,4-triazole can add to α,β-unsaturated aldehydes. researchgate.net This suggests that the aldehyde functionality of this compound would readily react with various nucleophiles.

A study on the reaction of 4-amino-3,5-dimethyl-1,2,4-triazole with substituted benzaldehydes demonstrated the formation of stable hemiaminals under neutral conditions. mdpi.com The formation of these hemiaminals is influenced by the electrophilicity of the carbonyl carbon atom. mdpi.com

| Nucleophile | Reaction Type | Product Type |

| Amines (Primary, Secondary) | Nucleophilic Addition | Hemiaminal |

| Active Methylene (B1212753) Compounds | Nucleophilic Addition | Aldol-type adduct |

| Grignard Reagents | Nucleophilic Addition | Secondary Alcohol |

| Organolithium Reagents | Nucleophilic Addition | Secondary Alcohol |

Condensation reactions are a cornerstone of aldehyde chemistry, leading to the formation of new carbon-carbon bonds and often resulting in α,β-unsaturated systems.

The Knoevenagel condensation is a modification of the aldol (B89426) condensation where an aldehyde or ketone reacts with an active hydrogen compound in the presence of a weak base. wikipedia.org This reaction involves a nucleophilic addition of the active hydrogen compound to the carbonyl group, followed by a dehydration reaction. wikipedia.org The product is typically an α,β-unsaturated ketone. wikipedia.org The reaction is a fundamental method for creating carbon-carbon bonds and is used in the synthesis of various biologically active compounds. mdpi.comnih.gov Boric acid has been shown to be an effective catalyst for Knoevenagel condensations. mdpi.com

The Aldol condensation is another key reaction of aldehydes, forming a β-hydroxy aldehyde or ketone, which can then be dehydrated to give a conjugated enone. The development of fluorogenic aldehydes has been used to monitor the progress of Aldol reactions. nih.gov

A patent describes the formation of condensation products from ingredients including an aldehyde and a triazole derivative, highlighting the utility of this reaction in producing new synthetic materials. google.com

| Condensation Reaction | Reactant | Catalyst | Product Type |

| Knoevenagel Condensation | Active Methylene Compound (e.g., Malonic acid, Diethyl malonate) | Weakly basic amine (e.g., Piperidine), Pyridine, Boric Acid | α,β-unsaturated ketone |

| Aldol Condensation | Another Aldehyde/Ketone | Acid or Base | β-hydroxy aldehyde/ketone, α,β-unsaturated aldehyde/ketone |

The aldehyde group in this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: The oxidation of aldehydes to carboxylic acids is a common transformation. In a related context, the oxidation of 1,2,4-triazoline-3-thiones with agents like chlorine or bromine can lead to the formation of sulphonic acids, though in some cases, this results in the cleavage of the C-S bond. rsc.org This indicates that the triazole ring is stable under certain oxidative conditions, suggesting that the aldehyde group could be selectively oxidized.

Reduction: The reduction of the aldehyde group to a primary alcohol can be achieved using various reducing agents. For example, sodium borohydride (B1222165) has been successfully used to reduce a triazole derivative containing a carbonyl group. researchgate.net This is a standard transformation in organic synthesis.

| Transformation | Reagent | Product |

| Oxidation | Common oxidizing agents (e.g., KMnO4, CrO3) | 1H-1,2,4-Triazole-1-acetic acid |

| Reduction | Common reducing agents (e.g., NaBH4, LiAlH4) | 2-(1H-1,2,4-Triazol-1-yl)ethanol |

Reactivity of the 1,2,4-Triazole Ring System

The 1,2,4-triazole ring is an aromatic heterocycle with three nitrogen atoms. Its reactivity is characterized by a susceptibility to both electrophilic and nucleophilic substitution. nih.gov The parent 1H-1,2,4-triazole exists in two tautomeric forms, 1H- and 4H-, with the 1H- tautomer being more stable. nih.gov

Due to the high electron density on the nitrogen atoms, electrophilic substitution on the 1H-1,2,4-triazole ring occurs at the nitrogen atoms. nih.govchemicalbook.com

Alkylation and Acylation: 1H-1,2,4-triazole can be regioselectively alkylated. chemicalbook.com For example, alkylation with ethyl chloroacetate (B1199739) in the presence of sodium methoxide (B1231860) yields N1-substituted products. chemicalbook.com Acylation of 3-amino-1,2,4-triazole has been shown to occur at the N2 position when using aliphatic and aromatic acid chlorides. researchgate.net

Protonation: The parent 1H-1,2,4-triazole is readily protonated at the N4 position in the presence of concentrated hydrochloric acid to form a triazolium chloride. chemicalbook.com

| Electrophilic Reaction | Reagent/Conditions | Site of Substitution |

| Alkylation | Alkyl halides, Sodium ethoxide | N1 |

| Acylation | Acid chlorides | N2 (in 3-amino derivative) |

| Protonation | Concentrated HCl | N4 |

The carbon atoms in the 1H-1,2,4-triazole ring are π-deficient because they are attached to two electronegative nitrogen atoms. nih.govchemicalbook.com This makes them susceptible to nucleophilic substitution, which can occur under mild conditions. nih.govchemicalbook.com

Studies on the reaction of 4-chloroquinolines with 1,2,4-triazole have demonstrated the role of the triazole as a nucleophile in substitution reactions. researchgate.netresearchgate.net While this showcases the nucleophilic character of the triazole nitrogen, it also implies that a suitably substituted triazole ring (e.g., with a good leaving group on a carbon atom) would be susceptible to nucleophilic attack. For instance, halogenated 1,2,4-triazole derivatives can undergo regioselective nucleophilic substitution. researchgate.net

| Reaction | Reactant | Conditions | Product |

| Nucleophilic Substitution | Halogenated 1,2,4-triazole | Nucleophile (e.g., methoxide, hydrazine) | Substituted 1,2,4-triazole |

N-H Tautomerism and its Influence on Reactivity

The parent 1,2,4-triazole ring can exist in two tautomeric forms: 1H-1,2,4-triazole and 4H-1,2,4-triazole, which are in rapid equilibrium. nih.govchemicalbook.com The 1H-tautomer is generally the more stable form. nih.goviugaza.edu.ps However, in the case of this compound, the substitution at the N1 position with an acetaldehyde (B116499) group precludes the possibility of this specific N-H tautomerism.

The presence of the acetaldehyde group at the N1 position has a notable electronic influence on the triazole ring. The electron-withdrawing nature of the carbonyl group in the acetaldehyde moiety is expected to decrease the electron density of the triazole ring, affecting its basicity and nucleophilicity. This, in turn, influences the reactivity of the remaining ring nitrogens (N2 and N4) towards electrophiles.

While N-H tautomerism is not a factor, the aldehyde functionality introduces the possibility of keto-enol tautomerism, although this is generally not significant for simple aldehydes.

Cycloaddition Reactions Involving the Triazole or Aldehyde Moieties

The 1,2,4-triazole ring system can participate in cycloaddition reactions, although this is less common than for other heterocycles. For instance, derivatives like 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione are known to act as dienophiles in Diels-Alder reactions. rsc.org The potential for this compound to undergo cycloadditions would likely involve the triazole ring acting as a 1,3-dipole or a dienophile. However, the substitution at the N1 position can sterically and electronically hinder such reactions.

The aldehyde group itself is generally not a participant in common cycloaddition reactions. Its primary role in the context of forming larger ring systems is through condensation reactions followed by cyclization.

Methodologies such as the formal [3+2] cycloaddition of N,N-dialkylhydrazones with nitriles have been developed for the synthesis of N-alkyl-1H-1,2,4-triazoles. rsc.org Additionally, 1,3-dipolar cycloaddition reactions are a key method for the synthesis of the triazole ring itself. organic-chemistry.orgyu.edu.jo

Ligand and Complexation Chemistry with Metal Centers

The 1,2,4-triazole ring is a well-established ligand in coordination chemistry, capable of coordinating to metal centers through its nitrogen atoms. tennessee.edu The substitution at the N1 position in this compound leaves the N2 and N4 atoms as potential coordination sites. The electronic properties of the N1-substituent can influence the coordinating ability of the remaining nitrogens.

The aldehyde group can also participate in coordination to a metal center through its oxygen atom, potentially allowing for the formation of chelate complexes where the ligand binds to the metal through both a triazole nitrogen and the aldehyde oxygen. Metal complexes of ligands containing both triazole and other functional groups are widely studied. researchgate.netacs.orgrsc.org For example, Schiff bases derived from 3-amino-1H-1,2,4-triazole show enhanced biological activity upon coordination with metal ions. tennessee.edu

The formation of coordination polymers and metal-organic frameworks (MOFs) using triazole-based ligands is an active area of research. tennessee.edu

Mechanistic Investigations of Key Transformations Involving this compound

Due to a lack of specific mechanistic studies on this compound, understanding its key transformations relies on drawing parallels with related systems.

Reactions at the Aldehyde Group: The aldehyde functionality is susceptible to nucleophilic attack. The general mechanism for nucleophilic addition to an aldehyde involves the attack of a nucleophile on the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate. The reactivity of the aldehyde in this compound will be influenced by the electron-withdrawing nature of the triazole ring, which would likely enhance the electrophilicity of the carbonyl carbon. numberanalytics.comacs.org

Condensation reactions, such as the Perkin or Knoevenagel reactions, are also characteristic of aldehydes and lead to the formation of new carbon-carbon bonds. numberanalytics.com

Reactions involving the Triazole Ring: The triazole ring in N-substituted 1,2,4-triazoles can undergo electrophilic substitution, although it is generally less reactive than other aromatic systems. The position of substitution will be directed by the electronic effects of the existing substituents. The N1-acetaldehyde group, being electron-withdrawing, would be expected to direct incoming electrophiles to the C3 and C5 positions of the triazole ring.

Mechanistic studies on the synthesis of substituted 1,2,4-triazoles often involve multi-step processes, including cyclization and condensation steps. researchgate.netmdpi.com For instance, the synthesis of 1,5-disubstituted-1,2,4-triazoles can be achieved through a [3+2] cycloaddition of aryl diazonium salts and isocyanides, with the choice of metal catalyst influencing the regioselectivity. nih.gov

Data Tables

Table 1: General Properties of 1,2,4-Triazoles and Aldehydes

| Property | 1,2,4-Triazole Ring System | Aldehyde Functional Group |

| Nature | Aromatic, heterocyclic | Carbonyl group |

| Key Reactivity | Electrophilic substitution, coordination to metals | Nucleophilic addition, condensation |

| Acidity/Basicity | Weakly basic | Generally neutral, alpha-protons are weakly acidic |

Table 2: Expected Reactivity of this compound

| Reaction Type | Expected Outcome | Influencing Factors |

| Nucleophilic Addition | Addition to the aldehyde carbonyl | Enhanced electrophilicity of the carbonyl carbon due to the triazole ring. |

| Condensation | Formation of α,β-unsaturated compounds | Basicity of the reaction medium and nature of the condensing partner. |

| Coordination | Formation of metal complexes | Coordination through N2/N4 of the triazole and/or the aldehyde oxygen. |

| Electrophilic Substitution | Substitution on the triazole ring (C3/C5) | Directing effect of the N1-acetaldehyde group. |

Theoretical and Computational Investigations of 1h 1,2,4 Triazole 1 Acetaldehyde

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1H-1,2,4-Triazole-1-acetaldehyde, these calculations help in elucidating its electronic structure, stability, and geometry.

Density Functional Theory (DFT) is a powerful method for investigating the electronic properties of molecules. Studies on 1,2,4-triazole (B32235) derivatives, often using the B3LYP functional with basis sets like 6-31G(d,p), provide detailed information on their ground state geometries and electronic distributions. mdpi.com For the parent 1H-1,2,4-triazole, calculations have established it as a planar, aromatic system. nih.gov The introduction of the 1-acetaldehyde group (-CH(CH₃)CHO) at the N1 position introduces several key changes. The N1 nitrogen atom becomes sp³-like, breaking the planarity of the immediate substitution site relative to the side chain.

Table 1: Calculated Ground State Properties of 1H-1,2,4-Triazole (as a model for the core structure) (Note: These are typical values from DFT studies on the parent ring and serve as a baseline for understanding the substituted compound.)

| Property | Calculated Value | Reference |

| Total Energy (Hartree) | Varies with method/basis set | mdpi.com |

| Dipole Moment (Debye) | ~3.9 D | dnu.dp.ua |

| N1-N2 Bond Length (Å) | ~1.36 Å | researchgate.net |

| N2-C3 Bond Length (Å) | ~1.31 Å | researchgate.net |

| C3-N4 Bond Length (Å) | ~1.35 Å | researchgate.net |

| N4-C5 Bond Length (Å) | ~1.34 Å | researchgate.net |

| C5-N1 Bond Length (Å) | ~1.33 Å | researchgate.net |

This table is representative and values can vary based on the computational level of theory.

Frontier Molecular Orbital (FMO) theory is crucial for predicting a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. mdpi.com

For 1,2,4-triazole derivatives, the HOMO is typically distributed over the nitrogen-rich triazole ring, indicating its nucleophilic character. The LUMO is also often located across the ring system. mdpi.com In this compound, the HOMO is expected to be primarily located on the triazole ring, but with some contribution from the lone pairs of the oxygen atom in the acetaldehyde (B116499) group. The LUMO is likely to be centered on the acetaldehyde moiety, specifically on the π* orbital of the C=O bond, making this site a prime target for nucleophilic attack. The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of chemical stability; a larger gap implies higher stability and lower reactivity. mdpi.com

Table 2: Representative Frontier Molecular Orbital Energies for Substituted 1,2,4-Triazoles

| Compound/Derivative Type | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

| 1,2,4-Triazole-Thiadiazole Derivative | -6.5 to -7.0 | -1.5 to -2.0 | ~4.5 - 5.5 | mdpi.com |

| 2-(3-hetaryl-1,2,4-triazol-5-yl)aniline | ~ -6.2 | ~ -1.8 | ~4.4 | researchgate.net |

This table illustrates typical energy ranges for related structures, providing context for the expected values for this compound.

Conformational Analysis and Tautomeric Equilibria

The 1,2,4-triazole ring can exist in different tautomeric forms, primarily the 1H, 2H, and 4H forms. nih.gov Extensive studies have shown that for the unsubstituted ring, the 1H-1,2,4-triazole tautomer is generally more stable than the 4H-1,2,4-triazole form. nih.govnih.gov By substituting the acetaldehyde group at the N1 position, the tautomeric form is "locked" as 1H-1,2,4-triazole.

Rotation around the N1-C(acetaldehyde) bond.

Rotation around the C-C bond of the acetaldehyde group.

A full conformational analysis would involve mapping the potential energy surface by systematically rotating these bonds to identify low-energy conformers. Steric hindrance between the methyl group of the acetaldehyde moiety and the C5-H of the triazole ring would likely influence the preferred orientation around the N1-C bond.

Reaction Pathway and Transition State Analysis of Syntheses and Transformations

The synthesis of N-substituted 1,2,4-triazoles can be achieved through various routes. organic-chemistry.orgnih.gov A relevant synthesis for this compound derivatives involves the reaction of 1H-1,2,4-triazole, acetaldehyde, and an amine in a Mannich-type reaction. scispace.com

A plausible mechanism for the formation of a related N1-substituted product involves the following steps:

Hemiaminal Formation: Nucleophilic attack of the N1 nitrogen of 1H-1,2,4-triazole on the electrophilic carbonyl carbon of acetaldehyde. This is typically a reversible step leading to a hemiaminal intermediate.

Formation of an Iminium Ion: Protonation of the hydroxyl group of the hemiaminal, followed by the loss of a water molecule, would generate a reactive N-acyliminium ion intermediate.

Nucleophilic Attack: A subsequent nucleophile (such as another amine in a Mannich reaction) would attack the iminium ion to form the final product.

Computational analysis of such reaction pathways would involve locating the transition states for each step. researchgate.net For the initial nucleophilic attack, the transition state would feature a partially formed N-C bond and a partially broken C=O π-bond. The energy barrier for this step would determine the rate of formation of the hemiaminal. Subsequent steps would have their own characteristic transition states and energy profiles. Studies on related aldehyde-amine condensation reactions provide a framework for understanding these energetic landscapes. rsc.org

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, including their interactions with a solvent and conformational changes. tandfonline.com MD simulations of 1,2,4-triazole derivatives in aqueous or other solvent environments reveal important information about their solvation and intermolecular interactions. nih.gov

For this compound, an MD simulation would illustrate:

Solvation: How solvent molecules (e.g., water) arrange around the solute, particularly the hydrogen bonding interactions with the triazole ring nitrogens and the carbonyl oxygen.

Conformational Dynamics: The transitions between different rotational conformers of the acetaldehyde side chain over the simulation time. This would reveal the flexibility of the side chain and the most populated conformational states in a solution environment.

Intermolecular Interactions: In concentrated solutions, MD can model the self-association of molecules, predicting whether dimers or larger aggregates are likely to form through hydrogen bonding or other non-covalent interactions.

Studies on similar triazole derivatives have used MD to evaluate total energies in different media and to understand how intermolecular hydrogen bonds contribute to the stability of certain conformations. tandfonline.comnih.gov

Quantitative Structure-Activity Relationships (QSAR) Derivations for Chemical Descriptors

Quantitative Structure-Activity Relationship (QSAR) models correlate the physicochemical properties of molecules, known as descriptors, with their activities. Even without predicting biological activity, the calculation of these descriptors provides a quantitative chemical characterization of a molecule. scispace.comphyschemres.org For this compound, a variety of descriptors can be calculated to define its properties.

These descriptors fall into several categories:

Electronic Descriptors: Such as dipole moment, HOMO/LUMO energies, and atomic charges. These relate to the molecule's polarity and reactivity.

Steric Descriptors: Like molecular volume, surface area, and specific steric parameters (e.g., Verloop parameters), which describe the molecule's size and shape.

Topological Descriptors: Indices that describe the connectivity of atoms in the molecule (e.g., Wiener index, Kier & Hall connectivity indices).

Physicochemical Descriptors: Including the logarithm of the partition coefficient (logP) for hydrophobicity and molar refractivity (MR) for polarizability.

Table 3: Common QSAR Descriptors and Their Significance

| Descriptor | Abbreviation | Significance | Reference |

| Logarithm of Partition Coefficient | logP | Measures hydrophobicity/lipophilicity. | nih.gov |

| Molar Refractivity | MR | Relates to molecular volume and polarizability. | scispace.com |

| Total Energy | E_tot | The total electronic energy of the molecule, an indicator of stability. | physchemres.org |

| Dipole Moment | µ | Measures the overall polarity of the molecule. | dnu.dp.ua |

| Molecular Surface Area | MSA | The total surface area of the molecule, relevant for intermolecular interactions. | physchemres.org |

| Molecular Volume | MV | The volume occupied by the molecule. | physchemres.org |

| Hardness | η | Calculated from HOMO/LUMO energies, indicates resistance to charge transfer. | scispace.com |

These descriptors provide a quantitative fingerprint of this compound, allowing for its comparison with other molecules and for a deeper understanding of its chemical nature.

Role of 1h 1,2,4 Triazole 1 Acetaldehyde As a Versatile Synthetic Intermediate

Precursor for the Synthesis of Complex Heterocyclic Systems

The inherent reactivity of both the aldehyde and the triazole moieties in 1H-1,2,4-triazole-1-acetaldehyde makes it a valuable building block for the construction of more elaborate heterocyclic structures.

Construction of Fused Triazole Derivatives

The aldehyde functionality of this compound can be readily transformed into various functional groups that can subsequently participate in intramolecular cyclization reactions to form fused triazole systems. For instance, the aldehyde can be oxidized to a carboxylic acid, reduced to an alcohol, or converted to an amine via reductive amination. These transformations introduce a reactive group at the N1-side chain of the triazole ring, which can then react with a substituent on the triazole ring or with an external reagent to close a new ring.

One common strategy for the synthesis of fused 1,2,4-triazoles involves the intramolecular cyclization of N-substituted triazoles. For example, hydrazones, which can be formed from the reaction of aldehydes with hydrazines, are popular precursors for the production of fused 1,2,4-triazoles due to their highly reactive nitrogen pairs and sp2-hybridized carbon atoms nih.gov.

A hypothetical reaction pathway starting from this compound could involve its condensation with a hydrazine (B178648) derivative to form a hydrazone. This intermediate could then undergo an intramolecular cyclization, potentially mediated by an oxidizing agent, to yield a fused triazolo-triazine or a similar bicyclic system. The specific outcome would depend on the nature of the hydrazine and the reaction conditions employed.

Building Block for Polyheterocyclic Compounds

Beyond fused systems, this compound can serve as a linchpin for the assembly of polyheterocyclic compounds, where multiple heterocyclic rings are linked together. The aldehyde group can be utilized in multicomponent reactions, which are powerful tools for the efficient synthesis of complex molecules in a single step mdpi.com.

For example, a Passerini or Ugi reaction involving this compound, an isocyanide, and a carboxylic acid (and an amine for the Ugi reaction) could lead to the formation of complex acyclic intermediates bearing the triazole ring. These intermediates could then be subjected to further cyclization reactions to construct additional heterocyclic rings.

Moreover, the triazole ring itself can be constructed in the presence of other heterocyclic moieties. There are established methods for synthesizing N-heterocycle-substituted 1,2,3-triazoles, demonstrating the feasibility of linking different heterocyclic systems acs.org. While the target compound is a 1,2,4-triazole (B32235), the principle of connecting heterocyclic rings remains relevant.

Scaffold for the Development of Advanced Materials

The structural features of this compound also lend themselves to the development of novel materials with interesting properties.

Ligands in Coordination Polymers and Metal-Organic Frameworks

The nitrogen atoms of the 1,2,4-triazole ring are excellent coordinating sites for metal ions, making triazole derivatives valuable ligands in the construction of coordination polymers and metal-organic frameworks (MOFs) fau.demdpi.comacs.orgresearchgate.net. The aldehyde group in this compound can be further functionalized, for example, by conversion to a carboxylate group, to provide an additional coordination site.

The resulting bifunctional ligand could then be reacted with various metal ions to form extended one-, two-, or three-dimensional networks. The specific architecture and properties of the resulting coordination polymer or MOF would be influenced by the coordination geometry of the metal ion, the nature of the counter-ion, and the reaction conditions. The porosity and functionality of these materials could be tailored for applications in gas storage, catalysis, and sensing.

A synthetic strategy has been established for the derivatization of amines in amino acids into 1,2,4-triazoles, creating novel ligands for the design of coordination polymers and MOFs mdpi.com. A similar approach could be envisioned for the functionalization of this compound to create bespoke ligands.

Precursors for Polymer Synthesis

Triazole-containing polymers are a class of materials with desirable properties such as thermal, chemical, and mechanical stability nih.govmdpi.comresearchgate.net. This compound can be incorporated into polymer chains through various polymerization techniques.

The aldehyde group can participate in condensation polymerizations with suitable comonomers, such as diamines or diols, to form polyimines (Schiff bases) or polyacetals, respectively. These polymers would feature the 1,2,4-triazole ring as a pendant group along the polymer backbone.

Alternatively, the aldehyde could be modified to introduce a polymerizable group, such as a vinyl or an acrylate moiety. The resulting monomer could then be polymerized via free-radical or other chain-growth polymerization methods to yield polymers with a high density of triazole functionality. The presence of the triazole rings can enhance the thermal stability and mechanical properties of the resulting polymers nih.gov.

Intermediate in Agrochemical Development

Derivatives of 1,2,4-triazole are widely used in the agrochemical industry as fungicides, herbicides, and plant growth regulators researchgate.net. The synthesis of these active ingredients often involves the N-alkylation of the 1,2,4-triazole ring researchgate.netnih.govresearchgate.net.

This compound could serve as a key intermediate in the synthesis of novel agrochemicals. The aldehyde group provides a handle for the introduction of various pharmacophores through reactions such as Wittig olefination, aldol (B89426) condensation, or the formation of hydrazones and other derivatives.

For example, a Wittig reaction with a suitable phosphorus ylide could introduce a carbon-carbon double bond with specific stereochemistry, a common feature in many biologically active molecules. Subsequent modifications of the resulting structure could lead to the discovery of new compounds with potent agrochemical activity. The synthesis of various substituted 1,2,4-triazoles is a well-established field, providing a strong foundation for the development of new synthetic routes utilizing intermediates like this compound eurekaselect.comnih.govmdpi.comresearchgate.net.

Application in Method Development for Organic Synthesis

While direct research on the specific applications of this compound in method development for organic synthesis is not extensively documented in publicly available literature, its structural features—a reactive aldehyde group attached to a versatile N-heterocyclic core—suggest a significant potential role as a versatile synthetic intermediate. The application of this compound can be extrapolated from the well-established chemistry of both 1,2,4-triazoles and aldehydes in the development of novel catalysts, ligands, and reagents for specific chemical transformations.

Catalyst Development and Ligand Design

The 1,2,4-triazole moiety is a prominent scaffold in coordination chemistry and catalysis, primarily due to its ability to act as a robust ligand for a variety of transition metals. The nitrogen atoms of the triazole ring can coordinate to metal centers, and the ring itself can be readily functionalized to create ligands with tailored electronic and steric properties.

The acetaldehyde (B116499) functionality at the N1 position of this compound offers a convenient handle for the synthesis of more complex, multidentate ligands. For instance, the aldehyde group can undergo condensation reactions with amines to form Schiff base ligands. These Schiff bases, incorporating the 1,2,4-triazole unit, can then be used to prepare metal complexes with potential catalytic activities.

Furthermore, the development of chiral ligands for asymmetric catalysis is a major focus in modern organic synthesis. Chiral amines can be reacted with the acetaldehyde group of this compound to generate chiral Schiff bases or, after reduction, chiral amino-alcohol ligands. Such ligands are valuable in enantioselective catalysis. The 1,2,4-triazole framework has been successfully employed in the design of chiral N-heterocyclic carbene (NHC) ligands for asymmetric metal-catalyzed reactions. A facile synthetic procedure for preparing chiral bis-1,2,4-triazolium salts and their corresponding rhodium(I) biscarbene complexes has been reported, demonstrating their application in asymmetric hydrogenation. rsc.orgresearchgate.net

The development of atroposelective synthesis of N-aryl 1,2,4-triazoles using chiral phosphoric acid as a catalyst highlights the importance of this heterocyclic core in asymmetric synthesis. nih.gov While not directly involving this compound, this research underscores the potential for developing catalytic systems based on the 1,2,4-triazole scaffold.

Table 1: Potential Ligand Types Derived from this compound

| Ligand Type | Synthetic Precursor(s) | Potential Metal Coordination | Potential Catalytic Application |

|---|---|---|---|

| Schiff Base | This compound, Primary Amine | N, N' | Oxidation, Reduction, Cross-coupling |

| Amino Alcohol | This compound, Chiral Amine (followed by reduction) | N, O | Asymmetric Transfer Hydrogenation |

| N-Heterocyclic Carbene (NHC) Precursor | Further functionalization of the triazole ring | C, N | Cross-coupling, Metathesis |

Reagent for Specific Chemical Transformations

The aldehyde group is one of the most versatile functional groups in organic synthesis, capable of participating in a wide array of chemical transformations. As a component of this compound, this reactivity can be harnessed to introduce the 1H-1,2,4-triazol-1-yl)ethyl moiety into various molecular architectures.

This compound can serve as an electrophile in reactions with a wide range of nucleophiles. For example, it can undergo aldol reactions with enolates, Wittig-type reactions with phosphorus ylides to form alkenes, and Grignard reactions to produce secondary alcohols. These transformations provide access to a diverse range of compounds bearing the 1,2,4-triazole heterocycle.

Multicomponent reactions (MCRs) are powerful tools for the efficient synthesis of complex molecules in a single step. Heterocyclic aldehydes are valuable substrates in MCRs. mdpi.com this compound could potentially be employed in well-known MCRs such as the Ugi or Passerini reactions, leading to the rapid assembly of libraries of complex molecules containing the 1,2,4-triazole unit.

The use of aldehydes in the synthesis of various heterocyclic systems is well-established. researchgate.netdntb.gov.uarsc.org For instance, 1,3,5-trisubstituted-1,2,4-triazoles can be prepared from hydrazonoyl hydrochlorides and aldehydes in a one-pot reaction. frontiersin.org This highlights the potential of this compound to act as a building block for the synthesis of more complex heterocyclic systems.

Table 2: Potential Chemical Transformations of this compound

| Reaction Type | Reagent(s) | Product Type |

|---|---|---|

| Aldol Condensation | Ketone/Aldehyde Enolate | β-Hydroxy aldehyde/ketone |

| Wittig Reaction | Phosphorus Ylide | Alkene |

| Grignard Reaction | Organomagnesium Halide | Secondary Alcohol |

| Reductive Amination | Amine, Reducing Agent | Secondary/Tertiary Amine |

| Ugi Reaction | Amine, Isocyanide, Carboxylic Acid | α-Acylamino Amide |

Future Research Directions and Unexplored Avenues for 1h 1,2,4 Triazole 1 Acetaldehyde

Development of Novel and Efficient Synthetic Routes

The synthesis of 1H-1,2,4-Triazole-1-acetaldehyde remains an area ripe for innovation. Current synthetic strategies for N-substituted triazoles often rely on the alkylation of the parent heterocycle. However, the presence of the reactive aldehyde group in the target molecule necessitates a careful selection of reagents and reaction conditions to avoid undesired side reactions.

Alternative synthetic methodologies that warrant investigation include:

A comparative analysis of potential synthetic routes is presented in Table 1.

Table 1: Comparison of Potential Synthetic Routes for this compound

| Synthetic Route | Potential Advantages | Potential Challenges | Key Research Focus |

|---|---|---|---|

| N-alkylation with protected acetaldehyde equivalent | Potentially high regioselectivity, use of readily available starting materials. | Requires an additional deprotection step, potential for side reactions. | Optimization of protecting groups and deprotection conditions. |

| Microwave-assisted synthesis | Rapid reaction times, potentially higher yields. | Requires specialized equipment, potential for pressure build-up. | Screening of reaction conditions and scalability. |

| Copper-catalyzed cross-coupling | Mild reaction conditions, broad substrate scope. | Catalyst cost and removal, potential for ligand-related side reactions. | Development of efficient and recyclable catalyst systems. |

| One-pot multicomponent reactions | High atom economy, reduced workup steps. | Complex reaction optimization, potential for multiple product formation. | Design of novel reaction cascades and catalyst systems. |

Exploration of Underutilized Reactivity Pathways

The true potential of this compound lies in the unique reactivity conferred by the aldehyde functionality. While the triazole ring itself can participate in various reactions, the aldehyde group offers a gateway to a vast array of chemical transformations that remain largely unexplored for this specific molecule.

Future research should systematically investigate the reactivity of the acetaldehyde moiety. Key areas of interest include:

Advanced Characterization of Transient Species and Reaction Intermediates

A deeper understanding of the reaction mechanisms involved in the synthesis and reactivity of this compound requires the characterization of transient species and reaction intermediates. The application of advanced spectroscopic techniques will be instrumental in this endeavor.

Future research should employ a combination of experimental and computational methods to elucidate reaction pathways. This includes:

For instance, DFT calculations have been successfully used to study the tautomerism and protonation of 1,2,4-triazole (B32235) derivatives, providing insights into their reactivity. dnu.dp.uaresearchgate.net Similar studies on this compound would be invaluable.

Integration with Flow Chemistry and Automated Synthesis Platforms

The translation of novel synthetic methods from the laboratory to industrial-scale production requires efficient and scalable processes. Flow chemistry and automated synthesis platforms offer significant advantages in this regard, including improved safety, reproducibility, and the ability to rapidly screen reaction conditions.

Future research should focus on adapting the synthesis of this compound and its derivatives to continuous flow systems. This would involve:

The successful integration of the synthesis of this compound into automated platforms would accelerate the discovery of new derivatives with desired properties.

Application in Supramolecular Chemistry and Self-Assembly

The 1,2,4-triazole ring is known to participate in various non-covalent interactions, including hydrogen bonding and π-π stacking, making it an attractive building block for the construction of supramolecular architectures. The presence of the acetaldehyde group in this compound provides an additional handle for directing self-assembly processes.

Future research should explore the potential of this compound in supramolecular chemistry. This could involve:

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the elucidation of reaction mechanisms. Advanced computational modeling can provide valuable insights into the chemistry of this compound and guide experimental efforts.

Future research in this area should focus on:

A summary of key computational approaches is provided in Table 2.

Table 2: Advanced Computational Modeling Approaches for this compound

| Computational Method | Application | Predicted Properties |

|---|---|---|

| Density Functional Theory (DFT) | Reaction mechanism studies, prediction of spectroscopic properties. nih.govresearchgate.netdnu.dp.uaresearchgate.net | Geometries of reactants, products, and transition states; reaction energies; IR and NMR spectra. nih.govurfu.ru |

| Time-Dependent DFT (TD-DFT) | Prediction of electronic absorption spectra. | UV-Vis absorption wavelengths and intensities. |

| Molecular Dynamics (MD) Simulations | Study of supramolecular self-assembly and conformational dynamics. | Ensemble of low-energy conformations, interactions with solvent and other molecules. |

| Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological activity of derivatives. | Correlation between molecular descriptors and biological activity. |

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for preparing 1H-1,2,4-Triazole-1-acetaldehyde derivatives?

- Methodological Answer : Derivatives can be synthesized via condensation reactions between 1H-1,2,4-triazole and acetaldehyde or substituted aldehydes under acidic conditions. For example, refluxing 1H-1,2,4-triazole with acetaldehyde in absolute ethanol and glacial acetic acid (as a catalyst) for 4–6 hours yields Schiff base derivatives. The reaction mixture is then evaporated under reduced pressure, and the solid product is filtered and purified via recrystallization .

- Key Considerations : Optimize molar ratios (e.g., 1:1 triazole-to-aldehyde), solvent choice (ethanol, DMF), and temperature (80–100°C) to improve yields.

Q. How are this compound derivatives characterized structurally?

- Methodological Answer :

- Spectroscopy : Use -NMR and -NMR to confirm the presence of the acetaldehyde moiety (e.g., signals at δ 9.5–10.0 ppm for the aldehyde proton) and triazole ring protons (δ 7.5–8.5 ppm). IR spectroscopy identifies C=N stretches (~1600 cm) and aldehyde C=O (~1700 cm) .

- Elemental Analysis : Verify purity by comparing experimental and theoretical C, H, N, and O percentages.

- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and intermolecular interactions .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

- Methodological Answer :

- Solubility : The compound is typically soluble in polar solvents (water, ethanol, DMSO) but poorly soluble in nonpolar solvents (hexane, chloroform). Adjust pH for aqueous solubility (e.g., use dilute HCl/NaOH) .

- Stability : Store in airtight containers at 2–8°C to prevent hydrolysis or oxidation. Monitor degradation via HPLC or TLC under accelerated stability conditions (40°C/75% RH for 6 months) .

Q. How are preliminary biological activities of this compound derivatives screened?

- Methodological Answer :

- Antimicrobial Assays : Use agar diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) and fungi (e.g., C. albicans). Report minimum inhibitory concentrations (MICs) .

- Cytotoxicity Screening : Evaluate against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays. Compare IC values with positive controls (e.g., doxorubicin) .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic properties of this compound?

- Methodological Answer :

- Computational Setup : Optimize geometry at the B3LYP/6-311G+(d,p) level. Calculate frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential maps, and Fukui indices to predict reactivity and nucleophilic/electrophilic sites .

- Thermochemical Analysis : Use DFT-derived Gibbs free energy changes to assess thermodynamic feasibility of reactions (e.g., Schiff base formation) .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Structure-Activity Relationships (SAR) : Systematically vary substituents on the triazole or acetaldehyde moieties and correlate changes with bioactivity trends. For example, electron-withdrawing groups (e.g., -NO) may enhance antimicrobial potency .

- In Silico Docking : Perform molecular docking (e.g., AutoDock Vina) to identify binding affinities with target enzymes (e.g., fungal CYP51). Validate with MD simulations to assess stability of ligand-receptor complexes .

Q. How are QSAR models developed to predict the bioactivity of this compound derivatives?

- Methodological Answer :

- Descriptor Selection : Use physicochemical parameters (logP, molar refractivity, polar surface area) and quantum mechanical descriptors (HOMO energy, dipole moment).

- Model Validation : Apply multiple linear regression (MLR) or partial least squares (PLS) analysis. Validate with leave-one-out cross-validation and external test sets. Report , , and RMSE values .

Q. What advanced functionalization methods enhance the reactivity of this compound?

- Methodological Answer :

- Oxidation/Reduction : Convert the aldehyde group to a carboxylic acid using KMnO in acidic conditions or reduce to a primary alcohol with NaBH. Monitor progress via IR spectroscopy .

- Click Chemistry : Perform Huisgen 1,3-dipolar cycloaddition with azides to generate triazole-linked hybrids. Use Cu(I) catalysts for regioselective 1,4-disubstituted products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.